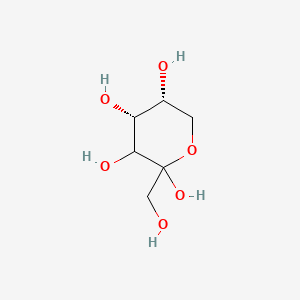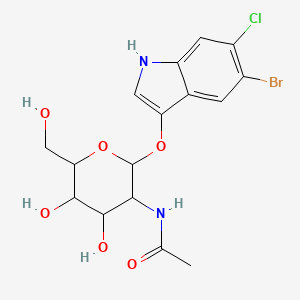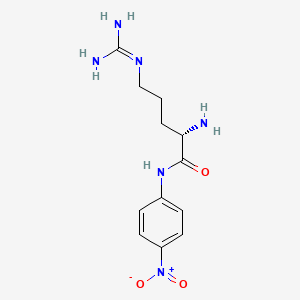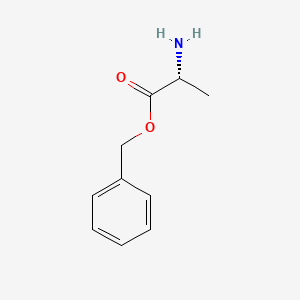
Asparaginamide
説明
Asparaginamide is a derivative of Asparagine . Asparagine is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Synthesis Analysis
Asparaginamide can be synthesized from Asparagine. The synthesis of Asparagine is catalyzed by Asparagine Synthase, which attaches ammonia to aspartic acid in an amidation reaction . Biocatalysis by Asparagine Synthase for the preparation of L-Asparagine has become a potential synthetic method .Molecular Structure Analysis
The molecular formula of Asparaginamide is C4H9N3O2 . The molecular weight is 131.1332 . The structure of Asparaginamide is similar to that of Asparagine, which contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide .Chemical Reactions Analysis
Asparaginamide is involved in the metabolism of toxic ammonia in the body through the action of Asparagine Synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body .Physical And Chemical Properties Analysis
Asparaginamide has a molecular weight of 131.1332 . The physical and chemical properties of Asparaginamide are similar to those of Asparagine, which is a white crystalline substance with a density of 1.543 g/cm^3 .科学的研究の応用
1. Cancer Treatment
Asparaginase, a key enzyme used in cancer therapy, especially for acute lymphoblastic leukemia and lymphoblastic lymphoma in children, is derived from sources like Escherichia coli and Erwinia chrysanthemi. It works by depleting asparagine, an amino acid crucial for the survival of cancer cells, and has minimal bone marrow toxicity. However, its major side effects include anaphylaxis, pancreatitis, diabetes, coagulation abnormalities, and thrombosis (Duval et al., 2002).
2. Genetic Association with Drug Reactions
Genetic factors like the HLA-DRB1*07:01 allele have been associated with a higher risk of asparaginase allergies. This highlights a genetic component in the mechanism of asparaginase-induced immune responses, where specific HLA alleles predict higher frequency of reactions (Fernandez et al., 2014).
3. Pharmacokinetics and Pharmacodynamics
Studies have examined the pharmacokinetics and pharmacodynamics of asparaginase, including different formulations like native and polyethylene glycolated (PEG) Escherichia coli asparaginase. These studies are crucial in understanding the dynamics between asparaginase and asparagine, particularly in the context of leukemia treatment (Panetta et al., 2009).
4. Insights into Mechanism of Action
Research has delved into understanding the specific signaling events in leukemic cells affected by L-asparaginase. For instance, it's known to inhibit the activity of p70 S6 kinase and phosphorylation of 4E-BP1, indicating that it targets a common signaling pathway in leukemic cells (Iiboshi et al., 1999).
5. Therapeutic Alternatives and Resistance
The search for new sources of L-asparaginase, including plants and fungi, is driven by concerns over toxicity and resistance towards bacterial asparaginase. Recent developments in the discovery of L-asparaginase from alternative sources aim to find less toxic alternatives to current formulations (Shrivastava et al., 2016).
6. Application in Food Industry
Apart from its therapeutic uses, L-asparaginase also holds potential applications in the food industry, particularly in reducing the formation of acrylamide in fried, roasted, or baked food products. This aspect highlights the enzyme's versatility beyond medical applications (Krishnapura et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
(2S)-2-aminobutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLBDPPHINVUID-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158606-68-9 | |
| Details | Compound: Polyaspartamide | |
| Record name | Polyaspartamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158606-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40168294 | |
| Record name | Asparaginamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asparaginamide | |
CAS RN |
16748-73-5 | |
| Record name | Asparaginamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016748735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Asparaginamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPARAGINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P342G15XO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9H-fluoren-9-ylmethyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate](/img/structure/B7840406.png)
![(2S)-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7840420.png)
![(2S,3R)-3-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B7840421.png)
![[(6R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B7840429.png)


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B7840455.png)





